molecular formula C19H20N2O4 B6428127 methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate CAS No. 1705530-15-9

methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate

Cat. No.: B6428127
CAS No.: 1705530-15-9
M. Wt: 340.4 g/mol
InChI Key: BSSXGIVPOYHXFN-UHFFFAOYSA-N
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Description

Methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a pyridin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihydropyridine derivative.

    Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the piperidine ring.

    Formation of the Benzoate Ester: The final step involves esterification, where the piperidine derivative is reacted with methyl benzoate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.

    Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological targets such as enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group can engage in hydrogen bonding or π-π interactions with target proteins, while the piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]benzoate: Similar structure but with the pyridin-2-yloxy group.

    Methyl 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]benzoate: Similar structure but with the pyridin-4-yloxy group.

    Methyl 2-[4-(quinolin-3-yloxy)piperidine-1-carbonyl]benzoate: Similar structure but with a quinoline derivative.

Uniqueness

Methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate is unique due to the specific positioning of the pyridin-3-yloxy group, which can influence its binding interactions and overall biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Biological Activity

Methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C_{17}H_{20}N_{2}O_{3}
  • Molecular Weight : 300.35 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : This compound may interact with various receptors, particularly those involved in neurotransmission and inflammation. Its structure suggests potential activity as a ligand for histamine receptors, similar to other piperidine derivatives that have shown significant receptor affinity and selectivity .
  • Inhibition of Enzymatic Activity : The presence of the piperidine moiety may facilitate interactions with enzymes involved in metabolic pathways. Studies have indicated that piperidine derivatives can inhibit specific enzymes, thereby influencing metabolic processes .
  • Anticancer Properties : Preliminary research indicates that compounds with similar structures exhibit anticancer activities by inducing apoptosis in cancer cells through mitochondrial pathways. They may influence the release of cytochrome c and activate caspases, leading to programmed cell death .

Anticancer Activity

Recent studies have highlighted the potential of piperidine-based compounds in cancer therapy. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines by modulating mitochondrial functions and activating caspase cascades .

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects. Research into similar piperidine derivatives has demonstrated their ability to enhance cognitive functions and protect against neurodegeneration by modulating cholinergic and dopaminergic pathways.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated a series of piperidine derivatives for their cytotoxic effects on breast cancer cells. The results indicated that certain compounds led to significant apoptosis through mitochondrial pathways, suggesting that this compound may possess similar properties .
  • Neuroprotective Study :
    • Another investigation focused on the neuroprotective effects of piperidine compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce neuroinflammation and improve cognitive function, indicating a potential therapeutic role for this compound in neurodegenerative disorders .

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC_{17}H_{20}N_{2}O_{3}
Molecular Weight300.35 g/mol
Anticancer ActivityInduces apoptosis via mitochondrial pathways
Neuroprotective EffectsModulates neurotransmitter systems

Properties

IUPAC Name

methyl 2-(4-pyridin-3-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-19(23)17-7-3-2-6-16(17)18(22)21-11-8-14(9-12-21)25-15-5-4-10-20-13-15/h2-7,10,13-14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSXGIVPOYHXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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